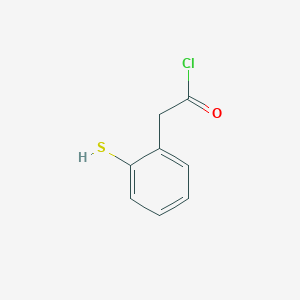![molecular formula C16H7BrO3 B12522038 7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)
7-Bromodibenzo[de,h]isochromene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromodibenzo[de,h]isochromene-1,3-dione is a chemical compound with the molecular formula C16H7BrO3 and a molecular weight of 327.13 g/mol . It is a brominated derivative of dibenzoisochromene, characterized by its unique structure that includes a bromine atom attached to the dibenzoisochromene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromodibenzo[de,h]isochromene-1,3-dione typically involves the bromination of dibenzo[de,h]isochromene-1,3-dione. This can be achieved through the reaction of dibenzo[de,h]isochromene-1,3-dione with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory synthesis are scaled up for industrial production, with considerations for safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Bromodibenzo[de,h]isochromene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted dibenzoisochromenes with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include hydroxy derivatives and other reduced forms.
Scientific Research Applications
7-Bromodibenzo[de,h]isochromene-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromodibenzo[de,h]isochromene-1,3-dione involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which can influence its binding to biological targets. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to interact with redox-sensitive pathways in cells .
Comparison with Similar Compounds
Similar Compounds
6,7-Dibromo-1h,3h-benzo[de]isochromene-1,3-dione: This compound has two bromine atoms attached to the dibenzoisochromene core, making it more reactive in substitution reactions.
10-Bromo-1,9-anthracenedicarboxylic anhydride: This compound has a similar structure but with bromine attached to a different position on the anthracene core.
Uniqueness
7-Bromodibenzo[de,h]isochromene-1,3-dione is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to other brominated derivatives. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H7BrO3 |
|---|---|
Molecular Weight |
327.13 g/mol |
IUPAC Name |
8-bromo-15-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |
InChI |
InChI=1S/C16H7BrO3/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15(18)20-16(13)19/h1-7H |
InChI Key |
LWMIOAWWBMNDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2Br)C=CC=C4C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



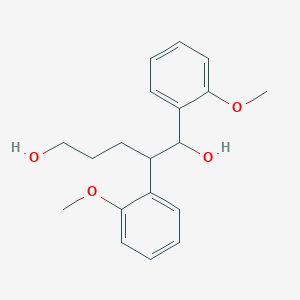
![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)
![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)
![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)

![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)
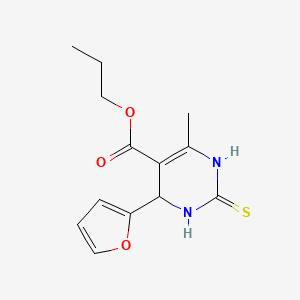
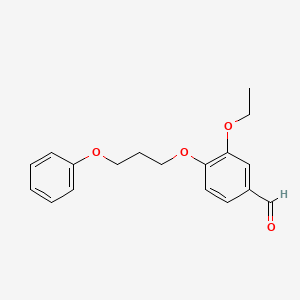
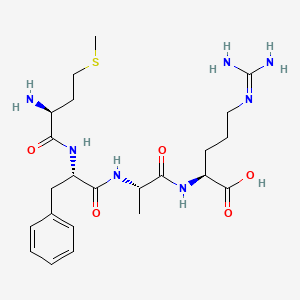

![Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-](/img/structure/B12522037.png)
